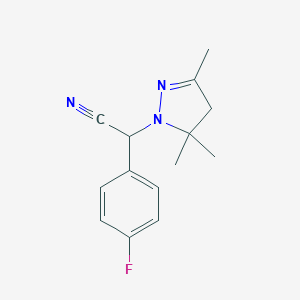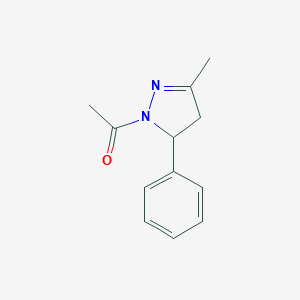
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to inhibit the activity of MAO, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide can increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which can improve mood and behavior. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have various biochemical and physiological effects in the body. For example, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and behavior. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has also been found to inhibit the growth and proliferation of cancer cells, particularly in breast cancer. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research in various fields. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide is relatively easy to synthesize using a specific method, which makes it readily available for research purposes. However, one of the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in lab experiments is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide. One area of research is the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide in various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide and its effects on different biological systems.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 4-methoxybenzylamine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide. The intermediate product is then purified using various techniques, such as column chromatography or recrystallization, to obtain the final product, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the progression of neurodegenerative diseases, such as Alzheimer's disease. In neuroscience, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been found to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. In cancer research, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide has been studied for its ability to inhibit the growth and proliferation of cancer cells, particularly in breast cancer.
Propriétés
Nom du produit |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)benzamide |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-12-15(2)23(22-14)18-8-6-17(7-9-18)20(24)21-13-16-4-10-19(25-3)11-5-16/h4-12H,13H2,1-3H3,(H,21,24) |
Clé InChI |
CZWUDXIDTLXORK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
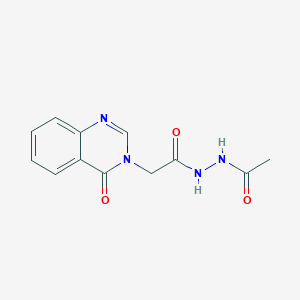
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)



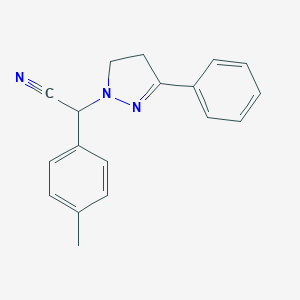
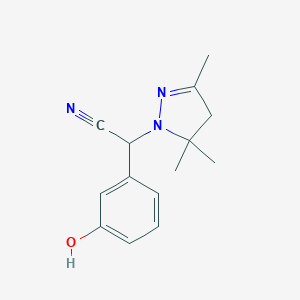
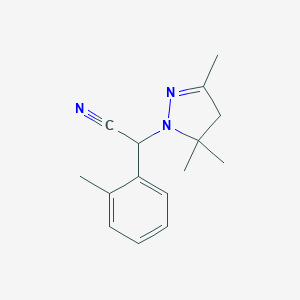
acetonitrile](/img/structure/B257751.png)
